Darifenacin hydrobromide Darifenacin hydrobromide Darifenacin hydrobromide is the hydrobromide salt of darifenacin. A selective antagonist for the M3 muscarinic acetylcholine receptor, which is primarily responsible for bladder muscle contractions, it is used in the management of urinary incontinence. It has a role as a muscarinic antagonist. It contains a darifenacin.
See also: Darifenacin (has active moiety).
Brand Name: Vulcanchem
CAS No.: 133099-07-7
VCID: VC21352223
InChI: InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m1./s1
SMILES: C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br
Molecular Formula: C28H31BrN2O2
Molecular Weight: 507.5 g/mol

Darifenacin hydrobromide

CAS No.: 133099-07-7

Cat. No.: VC21352223

Molecular Formula: C28H31BrN2O2

Molecular Weight: 507.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Darifenacin hydrobromide - 133099-07-7

CAS No. 133099-07-7
Molecular Formula C28H31BrN2O2
Molecular Weight 507.5 g/mol
IUPAC Name 2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide
Standard InChI InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m1./s1
Standard InChI Key UQAVIASOPREUIT-VQIWEWKSSA-N
Isomeric SMILES C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br
SMILES C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br
Canonical SMILES C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br
Appearance White Solid
Melting Point 228 - 230°C

Chemical Characteristics and Structure

Darifenacin hydrobromide is chemically identified as (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide monohydrobromide. It has a molecular formula of C28H30N2O2 - HBr and a molecular weight of 507.5 daltons . The compound presents as a white crystalline powder with moderate stereoselectivity, where the R enantiomer demonstrates slightly less potency in guinea pig ileum preparations compared to the S enantiomer .

The physical properties of darifenacin hydrobromide dictate its pharmaceutical formulation approaches. It exhibits variable solubility across different solvents - approximately 0.3 mg/ml in ethanol, 2 mg/ml in dimethyl sulfoxide (DMSO), and 3 mg/ml in dimethyl formamide (DMF) . It is characterized as sparingly soluble in aqueous buffers, requiring initial dissolution in an organic solvent like DMF before dilution with aqueous buffer to achieve maximum solubility of approximately 0.5 mg/ml . The compound's spectrophotometric profile shows absorption maxima (λmax) at 205 and 287 nm in the ultraviolet-visible spectrum .

Molecular Structure and Binding Properties

The molecular architecture of darifenacin hydrobromide features a dihydrobenzofuran ring system connected to a pyrrolidine nucleus with a diphenylacetamide moiety. This specific structural configuration confers its high affinity and selectivity for muscarinic receptor subtypes, particularly the M3 receptor. The compound demonstrates differential binding affinities across the five muscarinic receptor subtypes, with dissociation constant (Ki) values of 5.5, 47, 0.84, 8.6, and 2.3 nM for M1 through M5 receptors, respectively . These values highlight the remarkable M3 selectivity that underpins its therapeutic efficacy.

Pharmacological Profile

Darifenacin hydrobromide functions as a competitive antagonist at muscarinic receptors, with pronounced selectivity for the M3 subtype. In vitro studies using Chinese hamster ovary (CHO) cells have demonstrated a sixfold greater affinity for M3 receptors than M1 receptors, with minimal binding to M2, M4, and M5 receptors . The compound's enhanced binding at the M3 receptor compared with other muscarinic subtypes occurs by ratios of 9:1, 59:1, 60:1, and 12:1 when compared with M1, M2, M4, and M5 subtypes, respectively .

Pharmacokinetic Properties

Absorption and Bioavailability

Darifenacin hydrobromide demonstrates complex absorption characteristics that vary with formulation type. Following oral administration, it is well absorbed from the gastrointestinal tract, with less than 2% of unchanged drug recovered in feces . The compound exhibits formulation-dependent pharmacokinetics, with the immediate-release form being primarily absorbed in the upper gastrointestinal tract, whereas the extended-release formulation reaches the lower gut, resulting in reduced first-pass metabolism .

The absolute bioavailability of darifenacin from prolonged-release tablets has been quantified at 15.4% for the 7.5 mg dose and 18.6% for the 15 mg dose in cytochrome P450 2D6 extensive metabolizers . Notably, the relative bioavailability of the prolonged-release formulation is approximately twice that of the immediate-release form, highlighting the formulation's impact on systemic availability .

With repeated once-daily oral administration of the prolonged-release formulation, peak plasma concentrations (Cmax) are achieved approximately 7 hours post-dose, and steady-state concentrations are attained after 6 days of daily administration . The pharmacokinetic profile demonstrates dose-dependency, though the increase in plasma concentrations is proportionally greater than the increase in dose, suggesting saturation of presystemic metabolism .

Distribution

After entering systemic circulation, darifenacin demonstrates extensive tissue distribution, with a volume of distribution (165-276 L) that substantially exceeds total body water . This extensive distribution reflects the compound's lipophilicity and potential for tissue penetration. The drug is highly protein-bound (98%), primarily to alpha1-acid glycoprotein, while its primary metabolite exhibits 87% protein binding .

Metabolism and Elimination

Darifenacin undergoes extensive hepatic metabolism, with only 3% of unchanged drug excreted in urine and feces combined . Its metabolic transformation proceeds via three main pathways: monohydroxylation in the dihydrobenzfuran ring, oxidative dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen . These metabolic processes are primarily mediated by hepatic cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4 .

Intravenous administration studies have established that darifenacin possesses a moderate-to-high hepatic extraction ratio, with high plasma clearance (36-52 L/h) . The terminal elimination half-life varies significantly with formulation: the immediate-release oral and intravenous forms show half-lives of 3-4 hours, while the prolonged-release formulation exhibits a markedly extended half-life of 14-16 hours .

Clinical Pharmacology and Applications

Darifenacin hydrobromide is primarily indicated for the treatment of overactive bladder (OAB) syndrome . This condition is characterized by urinary urgency, with or without urge incontinence, usually accompanied by increased urinary frequency and nocturia. The therapeutic effect of darifenacin in OAB stems from its antagonism of M3 muscarinic receptors in the detrusor muscle of the bladder, which reduces spontaneous detrusor contractions and improves bladder capacity.

Efficacy in Clinical Trials

Clinical trials have demonstrated the efficacy of darifenacin hydrobromide in reducing the symptoms of overactive bladder. In multicenter, non-comparative, open-label extension studies, patients receiving either 7.5 or 15 mg/day showed sustained improvements in OAB symptoms . At a median follow-up of 2 years (the longest published for a controlled-release antimuscarinic), the efficacy of darifenacin was maintained, with an 84% decline in the number of incontinent episodes per week compared with baseline (p < 0.001) .

The observed placebo effect in darifenacin trials (approximately 50%) was notably higher than that observed in trials of other antimuscarinic agents (approximately 30%), which may affect interpretations of comparative efficacy . Whether this disparity in "delta-efficacy" (drug effect minus placebo effect) represents a true difference in drug efficacy or reflects variations in experimental design remains to be fully elucidated.

Adverse EventDarifenacin 7.5 mg (N=337)Darifenacin 15 mg (N=334)Placebo (N=388)
Dry mouth68 (20.2%)118 (35.3%)32 (8.2%)
Constipation50 (14.8%)71 (21.3%)24 (6.2%)
Dyspepsia9 (2.7%)28 (8.4%)10 (2.6%)
Headache15 (4.5%)17 (5.1%)21 (5.4%)
Respiratory tract infection9 (2.7%)17 (5.1%)26 (6.7%)
Urinary tract infection16 (4.7%)15 (4.5%)10 (2.6%)
Abdominal pain8 (2.4%)13 (3.9%)2 (0.5%)
Asthenia5 (1.5%)9 (2.7%)5 (1.3%)
Flu syndrome7 (2.1%)7 (2.1%)10 (2.6%)
Dizziness3 (0.9%)7 (2.1%)5 (1.3%)
Dry eyes5 (1.5%)7 (2.1%)2 (0.5%)

The majority of adverse events in darifenacin-treated subjects were mild to moderate in severity and predominantly occurred during the first two weeks of treatment . The most frequently reported adverse events were dry mouth and constipation, with a dose-dependent increase in incidence observed . Despite the relatively high incidence of these anticholinergic effects, the discontinuation rates due to adverse events remained low.

Discontinuation Rates

Table 2 illustrates the discontinuation rates for the most common adverse events in clinical trials.

Table 2: Frequency of Discontinuations for Common Adverse Events

Adverse EventDarifenacin 7.5 mg (N=337)Darifenacin 15 mg (N=334)Placebo (N=388)
Dry Mouth0 (0.0%)3 (0.9%)0 (0.0%)
Constipation2 (0.6%)4 (1.2%)1 (0.3%)

Drug Interactions

Several clinically significant drug interactions have been identified with darifenacin hydrobromide. The CYP3A4 inhibitors ketoconazole and erythromycin substantially increase the bioavailability of darifenacin to 100% and decrease exposure to its metabolites . Specific pharmacokinetic interaction studies have shown that ketoconazole, erythromycin, and fluconazole increase darifenacin mean Cmax by 9.52-, 2.28-, and 1.88-fold, respectively .

When co-administered with imipramine, darifenacin causes 1.6-fold higher plasma concentrations of this antidepressant and its major metabolite . These interactions underscore the importance of dose adjustments and careful monitoring when darifenacin is prescribed concurrently with potent CYP3A4 inhibitors or substrates.

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